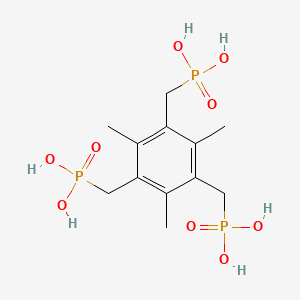
sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+), also known as sodium thiosulfate, is a versatile inorganic compound with the chemical formula Na2S2O3. It is commonly used in various industrial and medical applications due to its unique chemical properties. Sodium thiosulfate is a colorless crystalline substance that is highly soluble in water and has a wide range of uses, including as a fixing agent in photography, a reducing agent in tanning, and an antidote for cyanide poisoning .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium thiosulfate can be synthesized through several methods:
Sodium Sulfite Method: Sodium sulfite reacts with sulfur dioxide to form sodium bisulfite, which then reacts with sulfur to produce sodium thiosulfate.
Sodium Hydroxide Method: Sodium hydroxide reacts with sulfur dioxide to form sodium sulfite, which then reacts with sulfur to produce sodium thiosulfate.
Industrial Production Methods
In industrial settings, sodium thiosulfate is often produced as a byproduct of other chemical processes, such as the manufacture of sodium sulfide or sulfur dyes. The production involves the reaction of sodium sulfite with sulfur, followed by filtration, concentration, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium thiosulfate undergoes various chemical reactions, including:
Oxidation: Sodium thiosulfate can be oxidized to form sodium sulfate and sulfur.
Reduction: It can act as a reducing agent, reducing halogens and other oxidizing agents.
Substitution: Sodium thiosulfate can react with halogens to form halides and sulfur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and hydrogen peroxide. The reaction typically occurs in an aqueous solution at room temperature.
Reduction: Sodium thiosulfate can reduce iodine to iodide in an aqueous solution.
Substitution: Halogens such as chlorine and bromine can react with sodium thiosulfate in an aqueous solution.
Major Products Formed
Oxidation: Sodium sulfate and sulfur.
Reduction: Iodide and other reduced halides.
Substitution: Halides and sulfur.
Applications De Recherche Scientifique
Sodium thiosulfate has a wide range of scientific research applications:
Chemistry: Used as a titrant in iodometry and as a reagent in various chemical analyses.
Biology: Employed in the dechlorination of water samples and as a preservative for biological specimens.
Medicine: Used as an antidote for cyanide poisoning and in the treatment of calciphylaxis in patients with chronic kidney disease.
Industry: Utilized in the photographic industry as a fixing agent, in the textile industry as a bleaching agent, and in water treatment as a dechlorinating agent
Mécanisme D'action
Sodium thiosulfate exerts its effects through several mechanisms:
Cyanide Detoxification: It provides an exogenous source of sulfur, which reacts with cyanide to form thiocyanate, a less toxic compound that is excreted in the urine.
Antioxidant Properties: Acts as a reducing agent, neutralizing reactive oxygen species and other oxidizing agents.
Dechlorination: Reacts with chlorine to form chloride ions, effectively removing chlorine from water.
Comparaison Avec Des Composés Similaires
Sodium thiosulfate can be compared with other similar compounds, such as:
Sodium Sulfite (Na2SO3):
Sodium Sulfate (Na2SO4): Sodium sulfate is primarily used as a drying agent and in the manufacture of detergents, whereas sodium thiosulfate has more diverse applications.
Sodium Metabisulfite (Na2S2O5): Both compounds are used in water treatment and as preservatives, but sodium thiosulfate is also used as an antidote for cyanide poisoning
Propriétés
Numéro CAS |
38295-16-8 |
|---|---|
Formule moléculaire |
AuNaO3S2 |
Poids moléculaire |
332.09 g/mol |
Nom IUPAC |
sodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold(1+) |
InChI |
InChI=1S/Au.Na.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clé InChI |
PMXFJUYOBVSEGY-UHFFFAOYSA-L |
SMILES canonique |
[O-]S(=O)(=S)[O-].[Na+].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


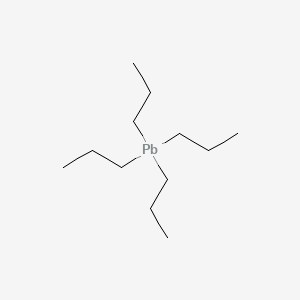
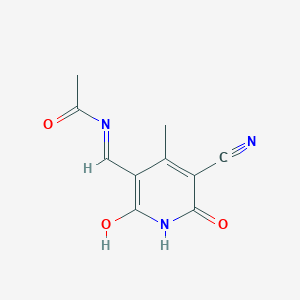



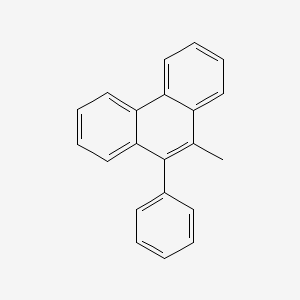


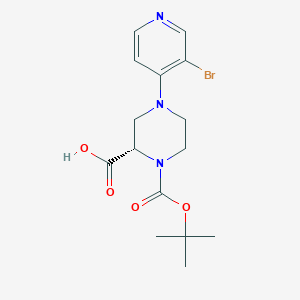

![2-Hydroxy-2-oxoacetate;2-[[5-(1-hydroxy-3-phenylpropyl)-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium](/img/structure/B13733123.png)

